3-Formylisonicotinonitrile

Description

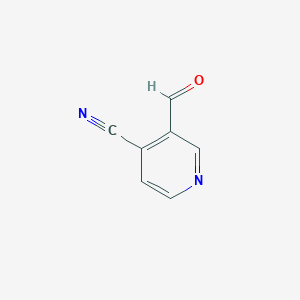

3-Formylisonicotinonitrile is an organic compound with the molecular formula C7H4N2O It is a derivative of isonicotinonitrile, characterized by the presence of a formyl group at the third position of the pyridine ring

Properties

IUPAC Name |

3-formylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMFLFIULOXWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743169 | |

| Record name | 3-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211582-43-2 | |

| Record name | 3-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Formylisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of isonicotinonitrile with formylating agents under controlled conditions. For instance, the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide and phosphorus oxychloride, is a typical method for introducing the formyl group into the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the concentration of reactants are meticulously controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Formylisonicotinonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-Carboxyisonicotinonitrile.

Reduction: 3-Aminoisonicotinonitrile.

Substitution: Depending on the nucleophile, various substituted derivatives of isonicotinonitrile.

Scientific Research Applications

3-Formylisonicotinonitrile has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds.

Biology: It is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-Formylisonicotinonitrile exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical responses. The formyl and nitrile groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Isonicotinonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.

3-Carboxyisonicotinonitrile: Contains a carboxyl group instead of a formyl group, leading to different chemical properties and reactivity.

3-Aminoisonicotinonitrile:

Uniqueness: 3-Formylisonicotinonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis

Biological Activity

3-Formylisonicotinonitrile (CAS Number: 1211582-43-2) is an organic compound characterized by a formyl group attached to the third position of the pyridine ring of isonicotinonitrile. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

- Molecular Formula : CHNO

- Structure : The compound features a pyridine ring with a nitrile group and a formyl group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to established antibiotics.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 μg/mL |

| Escherichia coli | 20 μg/mL |

| Pseudomonas aeruginosa | 25 μg/mL |

| Candida albicans | 18 μg/mL |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Cytotoxic Activity

The cytotoxic effects of this compound have also been evaluated in various cancer cell lines. Preliminary studies indicate that it can induce apoptosis in tumor cells, which may be attributed to its ability to interact with specific cellular targets.

Table 2: Cytotoxicity of this compound

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

The compound's cytotoxicity was assessed using standard MTT assays, demonstrating promising results for further investigation into its anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- DNA Interaction : It has been suggested that the nitrile and formyl groups can intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) : The generation of ROS upon treatment with the compound may lead to oxidative stress in cells, contributing to its cytotoxic effects .

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Antibacterial Study : A recent study evaluated the efficacy of the compound against multi-drug resistant strains of bacteria. The results indicated that it inhibited growth effectively at low concentrations, suggesting a novel mechanism distinct from traditional antibiotics .

- Anticancer Research : In vitro studies on human cancer cell lines showed that treatment with varying concentrations of this compound led to significant reductions in cell viability and increased apoptosis markers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.